molecular formula C8H9F2N B1338158 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine CAS No. 767244-83-7

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine

Cat. No. B1338158
CAS RN: 767244-83-7
M. Wt: 157.16 g/mol
InChI Key: AFAMNAMAWXDQEV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluorophenyl)ethan-1-amine (FFEA) is an organic compound that has been studied for its potential uses in scientific research. FFEA is a member of the class of compounds known as fluoroalkyl amines, which are characterized by their fluorinated alkyl group attached to an amine group. FFEA has been found to have a variety of biochemical and physiological effects, and its synthesis and applications have been studied in depth.

Scientific Research Applications

Synthetic Chemistry Applications

  • Electrophilic Amination : Research on fluorophenols, including compounds structurally related to 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine, has demonstrated their potential in electrophilic amination reactions. These reactions are crucial for introducing amine groups into aromatic systems, potentially aiding the synthesis of complex organic molecules (Bombek et al., 2004).
  • Fluoro-Cyclisation : Mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor has been explored to afford fluorinated heterocycles. This demonstrates the versatility of fluorinated compounds in synthesizing structurally diverse and potentially bioactive heterocycles (Parmar & Rueping, 2014).

Material Science Applications

  • Soluble Fluoro-Polyimides : Fluorinated aromatic diamines have been utilized in the synthesis of soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials have potential applications in advanced composite materials and electronics (Xie et al., 2001).

Pharmacology and Biomedical Research

  • Anti-inflammatory Activity : Fluorine-substituted derivatives have been synthesized and evaluated for their anti-inflammatory activity, demonstrating the potential of fluorinated compounds in developing new anti-inflammatory drugs (Sun et al., 2019).
  • Antimicrobial and Antifungal Activity : Synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides showed some compounds to have antibacterial and antifungal activity comparable or slightly better than standard medicinal drugs, highlighting the antimicrobial potential of fluorinated compounds (Pejchal et al., 2015).

Mechanism of Action

The mechanism of action of “2-Fluoro-2-(3-fluorophenyl)ethan-1-amine” is not well-understood. It’s important to note that understanding the mechanism of action of a compound requires extensive research and experimentation .

Safety and Hazards

Safety data indicates that “2-Fluoro-2-(3-fluorophenyl)ethan-1-amine” may cause severe skin burns and eye damage . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-fluoro-2-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAMNAMAWXDQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514516
Record name 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

767244-83-7
Record name 2-Fluoro-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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